molecular formula C22H20FN3O2S2 B2616108 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 877653-42-4

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2616108
M. Wt: 441.54
InChI Key: UNPRFJVPSDNFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The compound can be synthesized via structural modifications of tazemetostat . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, which is a heterocyclic compound . The compound also contains a fluorophenyl group and an acetamide group .


Chemical Reactions Analysis

The compound is a part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized via structural modifications of tazemetostat . The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid proceeds by a tandem mechanism .

Scientific Research Applications

Radiopharmaceutical Development

One significant area of application is in the development of radiopharmaceuticals for imaging specific proteins in the brain using Positron Emission Tomography (PET). For instance, derivatives within the related chemical series have been utilized for the radiosynthesis of selective radioligands. These compounds target the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. The synthesis methods and biological evaluations suggest potential for these compounds in diagnosing and studying neuroinflammatory conditions through imaging (Dollé et al., 2008; Damont et al., 2015).

NMR Spectroscopy

Research involving bicyclic thiophene derivatives, closely related to the compound , has contributed to the understanding of molecular interactions observable by NMR spectroscopy. Studies on these compounds have documented observations such as through-space H–F coupling, which are valuable for elucidating structural and electronic properties of molecules (Hirohashi et al., 1975).

Therapeutic Potential

Additionally, derivatives of the compound have been explored for their therapeutic potential. Research includes the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These studies provide insights into the compound's interaction with biological targets and its potential application in developing new treatments for neurological conditions (Severina et al., 2020).

Antimicrobial and Antitumor Activity

Research has also extended into antimicrobial and antitumor applications. Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, derived from similar chemical frameworks, have shown promising antimicrobial and antitumor activities. These findings indicate the potential of such compounds in the development of new drugs for treating infectious diseases and cancer (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-13-8-14(2)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-5,8-11H,6-7,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPRFJVPSDNFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.